3-Phenylpyridine-2-carbonitrile
Overview
Description
3-Phenylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
- Tandem Michael Addition/Imino-Nitrile Cyclization : A study by Dong et al. (2010) involved the synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through tandem Michael addition/imino-nitrile cyclization. This demonstrates a chemical methodology using 3-phenylpyridine-2-carbonitrile derivatives in synthesizing complex organic compounds (Dong, Wang, Gao, Li, & Cui, 2010).
Development of Novel Compounds
- Facile Synthetic Approaches : Ali et al. (2016) explored aldol condensation and multicomponent condensation reactions to create new pyrazole-4-carbonitrile derivatives, demonstrating the versatility of this compound in synthesizing diverse compounds (Ali, Ragab, Abdelghafar, & Farag, 2016).
Biological Activity Analysis
- Antifungal and Antibacterial Activity : Jemmezi et al. (2014) synthesized derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles and evaluated them for antifungal and antibacterial activity, highlighting the potential biomedical applications of these compounds (Jemmezi, Kether, Amri, Bassem, & Khiari, 2014).
Antimicrobial and Antioxidant Activities
- Design and Synthesis for Biological Activities : Lagu and Yejella (2020) investigated the antimicrobial and antioxidant activities of novel 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives, emphasizing the compound's relevance in pharmaceutical research (Lagu & Yejella, 2020).
Corrosion Inhibition
- Use in Corrosion Inhibition : Verma et al. (2015) studied the effectiveness of 5-(Phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors, showing the utility of this compound derivatives in protecting metals from corrosion (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).
Safety and Hazards
While specific safety and hazard information for 3-Phenylpyridine-2-carbonitrile was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting . If swallowed, immediate medical assistance should be sought .
Properties
IUPAC Name |
3-phenylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNUPFREOOEHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540095 | |
Record name | 3-Phenylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-43-5 | |
Record name | 3-Phenylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could 3-Phenylpyridine-2-carbonitrile be used as a precursor for the synthesis of triazine derivatives, similar to the pyridine-2-carbaldehydes discussed in the paper?
A1: While the paper focuses on pyridine-2-carbaldehydes, it's plausible that this compound could also be a viable starting material for synthesizing triazine derivatives. The nitrile group (-C≡N) can be converted to a variety of functional groups, including carboxylic acids (-COOH) which are often used in heterocyclization reactions. [] Further investigation would be needed to determine the optimal reaction conditions and the specific triazine derivatives that could be obtained.
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